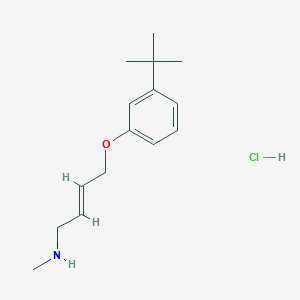![molecular formula C15H12N2O4 B6119719 2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B6119719.png)
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes both nitro and anilino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-methylaniline with a nitroethenyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilino derivatives.
科学的研究の応用
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of 2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anilino group can participate in binding interactions with proteins and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 2,5-bis(2-methylanilino)-1,4-benzoquinone
- 2,5-bis(phenylamino)-1,4-benzoquinone
Uniqueness
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both nitro and anilino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
2-[(Z)-2-(4-methylanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19/h2-9,16H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJEDMMKFKDAG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C2=CC(=O)C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C2=CC(=O)C=CC2=O)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyloxan-4-amine](/img/structure/B6119646.png)
![2-chloro-N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B6119650.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)
![1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione](/img/structure/B6119663.png)

![N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide](/img/structure/B6119677.png)
![1-[2-Methoxy-4-[(4-propylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6119692.png)
![Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate](/img/structure/B6119699.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)
![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6119741.png)
